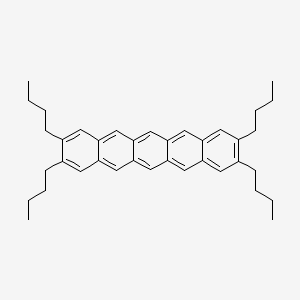
2,3,9,10-Tetrabutylpentacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,9,10-Tetrabutylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The addition of butyl groups at the 2, 3, 9, and 10 positions enhances its solubility and alters its electronic properties, making it a subject of interest in materials science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrabutylpentacene typically involves the functionalization of pentacene precursors. One common method is the photochemical decarbonylation of a diketone precursor. The reaction conditions often include the use of light sources with specific wavelengths (e.g., 395 nm or ≥450 nm) and solvents like chloroform, dichloromethane, benzene, or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,9,10-Tetrabutylpentacene undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Typically involves the addition of hydrogen atoms to the aromatic system.
Substitution: Halogenation or alkylation reactions can introduce new functional groups at specific positions on the pentacene core.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide and modified Swern oxidations are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical setup.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pentacenes, which can be further functionalized for specific applications in organic electronics and materials science.
Wissenschaftliche Forschungsanwendungen
2,3,9,10-Tetrabutylpentacene has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its enhanced solubility and electronic properties.
Materials Science: Studied for its aggregation behavior in thin films and crystals, which affects its charge transport properties.
Chemistry: Serves as a model compound for studying the effects of alkyl substitution on the electronic properties of polycyclic aromatic hydrocarbons.
Wirkmechanismus
The mechanism by which 2,3,9,10-Tetrabutylpentacene exerts its effects is primarily through its interaction with light and its ability to transport charge. The butyl groups at the 2, 3, 9, and 10 positions influence the compound’s electronic distribution, enhancing its solubility and stability. This makes it an effective material for use in organic electronic devices, where it can facilitate charge transport through its conjugated system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacene: The parent compound, known for its high charge mobility but limited solubility.
2,3,9,10-Tetraalkylpentacenes: Variants with different alkyl groups (e.g., ethyl, propyl) that offer varying degrees of solubility and electronic properties.
2,3,9,10-Tetrabromopentacene: A halogenated derivative used in photochemical studies.
Uniqueness
2,3,9,10-Tetrabutylpentacene stands out due to its balance of solubility and electronic properties. The butyl groups provide sufficient solubility for solution processing, while the pentacene core maintains high charge mobility, making it a versatile compound for various applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
499138-97-5 |
|---|---|
Molekularformel |
C38H46 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
2,3,9,10-tetrabutylpentacene |
InChI |
InChI=1S/C38H46/c1-5-9-13-27-17-31-21-35-25-37-23-33-19-29(15-11-7-3)30(16-12-8-4)20-34(33)24-38(37)26-36(35)22-32(31)18-28(27)14-10-6-2/h17-26H,5-16H2,1-4H3 |
InChI-Schlüssel |
SRPPQYLZHUEQDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCCC)CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
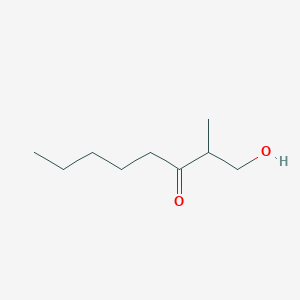
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
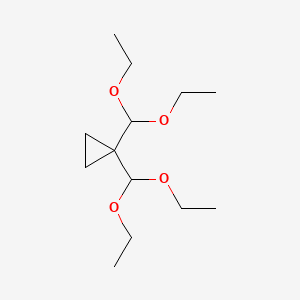
![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
![Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-](/img/structure/B14235310.png)
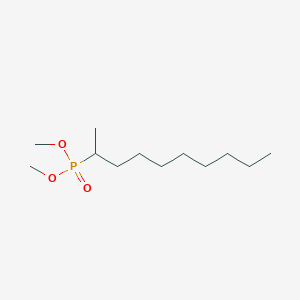
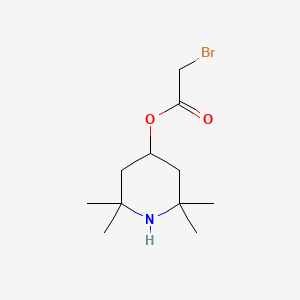
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)
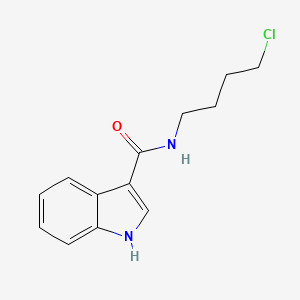
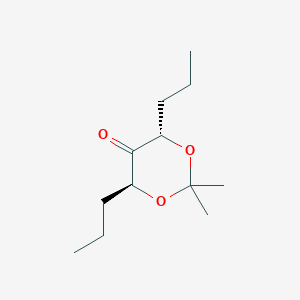
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
